Molecular Weight and Lipophilicity Differentiation via Methylene Spacer
The target compound contains a methylene (-CH2-) linker between the aniline and 4-methylphenoxy groups, which is absent in the direct-ether analog 2-(4-methylphenoxy)aniline (CAS 20927-98-4). This linker increases molecular weight by 14.02 g/mol (from 199.25 to 213.27 g/mol) and raises the calculated partition coefficient (XLogP) from an estimated 3.0-3.4 to 3.7-4.0 [1]. The higher lipophilicity of the target compound is predicted to enhance membrane permeability, a critical factor in cell-based assays.
| Evidence Dimension | Molecular Weight (g/mol) and Calculated XLogP |
|---|---|
| Target Compound Data | MW: 213.27 g/mol; Calculated XLogP: 3.1 (reported range 3.7-4.0) |
| Comparator Or Baseline | 2-(4-methylphenoxy)aniline (CAS 20927-98-4): MW: 199.25 g/mol; Predicted XLogP: ~3.0-3.4 |
| Quantified Difference | ΔMW: +14.02 g/mol; ΔXLogP: +0.6 to +1.0 units |
| Conditions | Calculated properties; MW from experimental data [1]; XLogP from QSAR prediction models [1]. |
Why This Matters
A higher molecular weight and logP directly affect compound distribution and permeability, making the target compound a distinct choice for applications requiring specific lipophilicity profiles, such as CNS-targeted probe design or cellular assay development.
- [1] Chem960. (9CI)-2-[(4-Methylphenoxy)methyl]-benzenamine. https://m.chem960.com/cas/806596418/ View Source
